Bienvenue dans la boutique en ligne BenchChem!

WIZ degrader 8

WIZ degradation molecular glue DC50

Select WIZ degrader 8 (Compound 10) for its unmatched potency (DC50 <0.1 nM, HbF EC50 5.2 nM) and selectivity—19-fold more potent than dWIZ-2 with minimal off-target CRBN neosubstrate modulation. Its oral bioavailability and robust in vivo efficacy in humanized mouse models make it the superior reference standard for WIZ-targeted degradation studies. Avoid generic substitution; empirical validation confirms distinct pharmacological profiles. Ideal for HbF induction assays, target engagement studies, and preclinical development programs.

Molecular Formula C21H27N3O4
Molecular Weight 385.5 g/mol
Cat. No. B15543444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWIZ degrader 8
Molecular FormulaC21H27N3O4
Molecular Weight385.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H27N3O4/c1-3-23-10-13(2)8-16(12-23)28-15-4-5-17-14(9-15)11-24(21(17)27)18-6-7-19(25)22-20(18)26/h4-5,9,13,16,18H,3,6-8,10-12H2,1-2H3,(H,22,25,26)/t13-,16-,18?/m1/s1
InChIKeyDADIMSMRMNXYMS-HZBOCPGUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WIZ Degrader 8: Sourcing Guide for CRBN-Based WIZ Transcription Factor Molecular Glue for HbF Induction Research


WIZ degrader 8 (CAS 2879251-26-8, also designated Compound 10) is a small-molecule molecular glue degrader that targets the WIZ transcription factor via recruitment to cereblon (CRBN) E3 ubiquitin ligase . It is categorized as a CRBN-based molecular glue degrader within the targeted protein degradation (TPD) space . Its primary research application is the induction of fetal hemoglobin (HbF) expression for sickle cell disease (SCD) and beta-thalassemia mechanistic studies [1]. Structurally, it has a molecular weight of 385.46 Da (C21H27N3O4), positioning it within the low-molecular-weight molecular glue class .

Why WIZ Degrader 8 Procurement Cannot Be Substituted with Generic Molecular Glues or Other WIZ-Targeting Agents


Generic substitution among WIZ-targeting agents is not scientifically valid due to distinct mechanistic and pharmacological profiles. WIZ degraders operate through a ternary complex formation mechanism requiring precise complementarity between the compound, CRBN, and the ZF7 domain of WIZ [1]. Unlike WIZ inhibitors such as WIZ-IN-1 (which operates via occupancy-driven pharmacology with DC50 of 0.36 μM), molecular glue degraders induce catalytic, event-driven protein elimination . Within the molecular glue class itself, compounds differ substantially: dWIZ-1 and dWIZ-2 exhibit divergent pharmacokinetic properties and in vivo tolerability [1], while more advanced analogs such as WIZ degrader 10 demonstrate enhanced potency [2]. Substituting one compound for another without empirical validation risks inconsistent degradation efficiency, altered HbF induction, or off-target CRBN neosubstrate modulation [1].

WIZ Degrader 8: Quantitative Evidence for Degradation Efficiency, Target Engagement, and Functional Output Relative to dWIZ-1/dWIZ-2


WIZ Degrader 8 Exhibits Sub-Nanomolar Degradation Potency, Surpassing dWIZ-2 in Primary Human Erythroblasts

WIZ degrader 8 (Compound 10) achieves sub-nanomolar DC50 values for WIZ degradation, representing a marked improvement over the dWIZ-2 molecular glue degrader characterized in earlier studies [1]. This potency differential is critical for achieving robust target engagement at lower compound concentrations. The data were generated in a physiologically relevant primary human erythroblast system [2].

WIZ degradation molecular glue DC50 primary human erythroblasts

Functional HbF Induction: WIZ Degrader 8 Achieves 5.2 nM EC50 in Primary Human Erythroblasts

In primary human erythroblasts, WIZ degrader 8 (Compound 10) induced fetal hemoglobin (HbF) expression with an EC50 of 5.2 nM [1]. This functional readout demonstrates that the potent degradation of WIZ translates directly into robust HbF induction. The data serve as a direct comparator to the earlier dWIZ-2 degrader, which required approximately 100 nM to achieve comparable HbF induction in the same cellular system [2]. The ~19-fold improvement in functional EC50 confirms that enhanced degradation efficiency directly amplifies therapeutic pathway activation.

HbF induction fetal hemoglobin EC50 erythroblasts sickle cell disease

High Selectivity for WIZ Among CRBN Neosubstrates: Global Proteomics Analysis

Global proteomics analysis conducted after treatment with WIZ degrader 8 (Compound 10) in primary human erythroblasts revealed high selectivity for WIZ degradation [1]. Unlike pan-CRBN modulators such as lenalidomide or pomalidomide, which degrade multiple neosubstrates including IKZF1, IKZF3, and CK1α, WIZ degrader 8 demonstrated minimal off-target degradation [2]. The proteomics data indicate that WIZ is the primary significantly downregulated protein following compound treatment.

selectivity CRBN neosubstrates proteomics off-target WIZ

In Vivo WIZ Degradation and HbF Induction in Humanized Mouse Model

In an hNBSGW mouse xenograft model engrafted with human erythroblasts, WIZ degrader 8 (Compound 10) demonstrated robust, dose-dependent WIZ degradation and HbF induction in vivo [1]. This represents a critical advancement over earlier WIZ degraders such as dWIZ-1, which required higher doses to achieve similar in vivo efficacy [2]. The improved in vivo performance is consistent with the compound's enhanced DC50 and EC50 values observed in cellular assays. Importantly, many IMiDs (immunomodulatory imide drugs) lack activity in rodents; therefore, the humanized mouse model provides a translationally relevant platform for assessing in vivo target engagement [3].

in vivo humanized mouse HbF induction xenograft WIZ degradation

Oral Bioavailability and Improved Pharmacokinetic Profile Over dWIZ-1

WIZ degrader 8 (Compound 10) exhibits oral bioavailability, enabling convenient oral dosing in preclinical in vivo studies [1]. This represents a significant advancement over dWIZ-1, which showed suboptimal pharmacokinetic properties [2]. The improved PK profile of dWIZ-2 relative to dWIZ-1 was noted in the literature, and WIZ degrader 8 represents a further optimized molecule within this series [3].

oral bioavailability pharmacokinetics PK molecular glue WIZ

Low Molecular Weight (385.46 Da) Facilitates Superior Drug-like Properties Relative to PROTACs

With a molecular weight of 385.46 Da (C21H27N3O4), WIZ degrader 8 (Compound 10) falls well within Lipinski's Rule of Five parameters for oral drug-likeness . This is substantially lower than typical PROTAC degraders, which often exceed 800 Da due to their bifunctional linker-based architecture [1]. The low molecular weight contributes to favorable passive permeability and oral absorption, which are critical for in vivo applications. Among WIZ-targeting molecular glues, the 385.46 Da molecular weight positions WIZ degrader 8 as a compact, drug-like molecule suitable for preclinical development .

molecular weight drug-like properties molecular glue PROTAC oral bioavailability

Optimal Research Applications for WIZ Degrader 8 Based on Quantitative Differentiation Evidence


In Vitro HbF Induction Studies Requiring Sub-Nanomolar Potency and High Signal-to-Noise Ratio

Researchers conducting fetal hemoglobin (HbF) induction assays in primary human erythroblasts or erythroid progenitor cells will benefit from WIZ degrader 8's 5.2 nM EC50 for HbF induction, which represents a 19-fold improvement over the dWIZ-2 comparator [1]. This high potency enables robust HbF induction at low nanomolar concentrations, minimizing DMSO vehicle effects and reducing compound consumption. The sub-nanomolar DC50 for WIZ degradation (<0.1 nM) ensures that target engagement occurs well below cytotoxic thresholds, improving assay reproducibility and data quality [1].

In Vivo Proof-of-Concept Studies in Humanized Mouse Models of Sickle Cell Disease

For in vivo pharmacology studies assessing WIZ degradation and HbF induction, WIZ degrader 8 (Compound 10) has demonstrated robust, dose-dependent target engagement in hNBSGW mouse xenograft models [1]. The compound's oral bioavailability enables convenient oral dosing, which reduces animal handling stress and more accurately models intended clinical administration routes compared to compounds requiring parenteral delivery [1]. The demonstrated in vivo efficacy in humanized mice provides a translationally relevant foundation for preclinical development programs [2].

Selectivity Profiling Studies of CRBN-Dependent WIZ Degradation Versus Pan-IMiD Effects

Investigators studying the specificity of CRBN-mediated protein degradation or mapping the neosubstrate landscape of molecular glues will find WIZ degrader 8 valuable due to its high selectivity for WIZ with minimal off-target degradation of other CRBN neosubstrates [1]. Unlike lenalidomide or pomalidomide, which degrade multiple targets including IKZF1, IKZF3, and CK1α, WIZ degrader 8 offers a cleaner degradation profile, allowing researchers to dissect WIZ-specific biology without confounding off-target effects [1]. Global proteomics analysis confirms this selectivity profile [2].

Chemical Tool for Benchmarking Novel WIZ Degraders and Target Engagement Assays

Due to its well-characterized DC50 (<0.1 nM), EC50 (5.2 nM for HbF induction), and in vivo activity profile, WIZ degrader 8 (Compound 10) serves as an optimal reference compound for benchmarking novel WIZ-targeting degraders or molecular glues [1]. The compound's low molecular weight (385.46 Da) and oral bioavailability make it a suitable standard for assessing the drug-like properties and in vivo performance of new chemical entities in the WIZ degradation space [2]. Researchers developing HiBiT CRISPR cell lines, NanoLuc luciferase, or other target engagement assays for WIZ can use WIZ degrader 8 as a validated positive control [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for WIZ degrader 8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.